molecular formula C17H25FN2O B4964169 N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B4964169
M. Wt: 292.4 g/mol
InChI Key: TWYDMIKGGAQALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This chemical compound is also known as TAK-659, and it belongs to the class of piperidinecarboxamide compounds.

Mechanism of Action

N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide inhibits the activity of BTK by binding to its active site. BTK is a critical enzyme that regulates various cellular processes, including cell proliferation, survival, and differentiation. The inhibition of BTK activity leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found that this compound inhibits the growth of cancer cells by inducing apoptosis. Furthermore, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its selectivity towards BTK. This compound has been found to be highly selective towards BTK, which makes it a potential candidate for the treatment of various cancers. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide. One of the significant directions is the development of more efficient synthesis methods that can increase the yield of the product. Furthermore, the potential of this compound in the treatment of various inflammatory diseases needs to be explored further. Additionally, the development of more potent analogs of this compound can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been extensively studied in the field of oncology, and it has been found to inhibit the growth of cancer cells by targeting the BTK pathway. Furthermore, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. The development of more efficient synthesis methods and more potent analogs of this compound can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-fluorobenzylamine in the presence of a catalyst. The reaction takes place at a temperature of 100-110°C, and the yield of the product is around 60-70%.

Scientific Research Applications

N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied in various scientific research domains. One of the significant applications of this compound is in the field of oncology. It has been found that this compound inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and proliferation of cancer cells, and the inhibition of this pathway leads to the death of cancer cells.

properties

IUPAC Name

N-tert-butyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O/c1-17(2,3)19-16(21)13-8-10-20(11-9-13)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYDMIKGGAQALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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